(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol
Overview
Description
(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol typically involves multiple steps starting from commercially available precursors. One common route involves the bromination of 1H-pyrazolo[3,4-b]pyridine to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine. This intermediate is then subjected to further functionalization to introduce the trityl and methanol groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of functionalized derivatives.
Scientific Research Applications
(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the context of cancer research
Industry: It can be used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 5-bromo-1H-pyrazolo[3,4-b]pyridine
- 1-trityl-1H-pyrazolo[3,4-b]pyridine .
Uniqueness
What sets (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C26H20BrN3O, with a molecular weight of 470.4 g/mol. The compound contains a bromine atom at the 5-position and a trityl group at the 1-position of the pyrazolo[3,4-b]pyridine structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, it has been studied for its potential as an inhibitor of epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.
- Cell Cycle Arrest : Research indicates that it can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), leading to reduced proliferation of cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
12b | A549 | 8.21 | EGFR inhibition |
12b | HCT-116 | 19.56 | Apoptosis induction |
12b | EGFR T790M | 0.236 | Mutant EGFR inhibition |
These findings suggest that compounds with similar structures may also possess significant anticancer activity through multiple mechanisms.
Neuroprotective Activity
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies have shown that certain pyrazolo derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases such as Alzheimer’s disease. The most potent AChE inhibitors from related studies exhibited IC50 values as low as 4.8 nM.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of various pyrazolo derivatives for their biological activities:
- In Vitro Studies : A study assessed the anti-proliferative activities of synthesized pyrazolo derivatives against A549 and HCT-116 cancer cell lines using MTT assays. Compounds were evaluated for their ability to induce apoptosis and inhibit cell growth.
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of this compound to its targets, providing insights into its potential effectiveness as an inhibitor.
Properties
IUPAC Name |
(5-bromo-1-tritylpyrazolo[3,4-b]pyridin-3-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O/c27-22-16-23-24(18-31)29-30(25(23)28-17-22)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,31H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSXVHYSXHNFSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=N5)Br)C(=N4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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